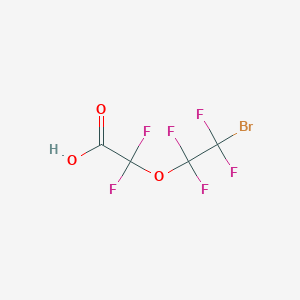![molecular formula C7H11NO6 B14409048 [(1-Carboxypropyl)amino]propanedioic acid CAS No. 81877-41-0](/img/structure/B14409048.png)
[(1-Carboxypropyl)amino]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carboxypropyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is favored due to its efficiency and cost-effectiveness. The hydrolysis reaction is carried out under acidic or basic conditions to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Carboxypropyl)amino]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and substituted derivatives.
Applications De Recherche Scientifique
[(1-Carboxypropyl)amino]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(1-Carboxypropyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor in enzymatic reactions, particularly those involving carboxylases and dehydrogenases . This inhibition affects metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula C3H4O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: A dicarboxylic acid with the formula C4H4O4.
Uniqueness
[(1-Carboxypropyl)amino]propanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a competitive inhibitor in enzymatic reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
81877-41-0 |
|---|---|
Formule moléculaire |
C7H11NO6 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(1-carboxypropylamino)propanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-3(5(9)10)8-4(6(11)12)7(13)14/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
DLRGSVZOFAYSFH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
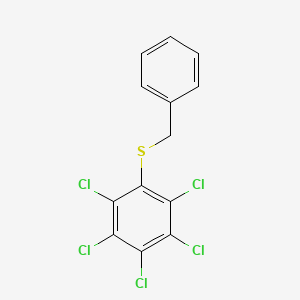
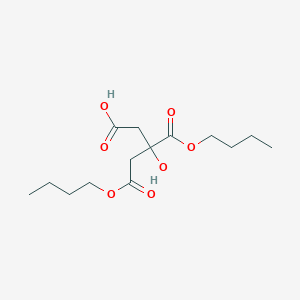
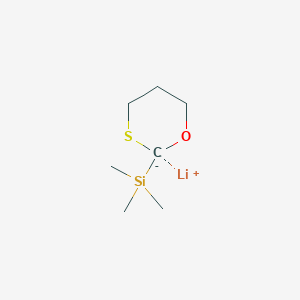
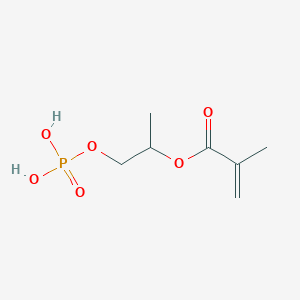
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
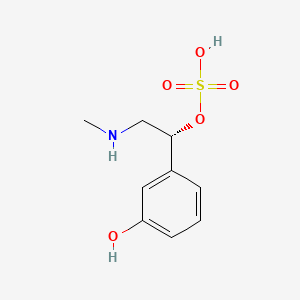

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
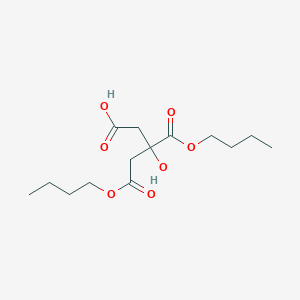
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
